3-Methanesulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

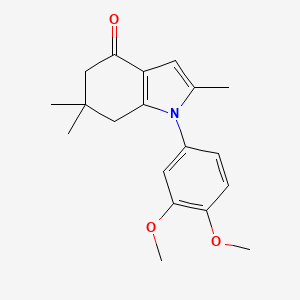

Molecular Structure Analysis

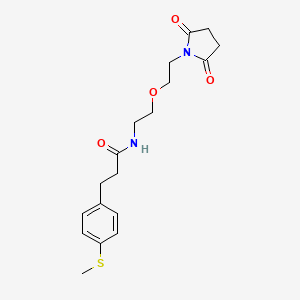

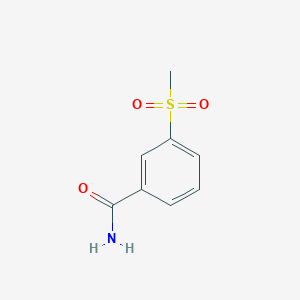

The molecular structure of 3-Methanesulfonylbenzamide can be represented by the SMILES stringO=S(C1=CC(C(N)=O)=CC=C1)(C)=O . This indicates that the molecule consists of a benzamide core with a methanesulfonyl group attached at the 3-position . Physical And Chemical Properties Analysis

3-Methanesulfonylbenzamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Poly ADP-ribosyl Synthetase in DNA Repair and Transformation : 3-Methanesulfonylbenzamide analogues, like 3-aminobenzamide, have been studied for their impact on DNA repair and cellular transformation processes. These compounds can influence the toxicity and transformation effects of certain chemicals in cell cultures, highlighting their potential role in DNA repair mechanisms (Lubet et al., 1984).

Role in DNA Repair Studies : Studies have also focused on the role of 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, in DNA repair processes. These studies often yield complex results, suggesting a nuanced role of such compounds in DNA repair (Cleaver et al., 1985).

Influence in Oxidation Reactions : Research has also explored the role of methanesulfonyl derivatives in chemical reactions, such as the autoxidation of methanesulfinic acid. Such studies help in understanding the chemical behaviors of these compounds under various conditions (Sehested & Holcman, 1996).

Electrochemical Applications : The electrochemical properties of methanesulfonate solutions, including those with chromium ions, are another area of interest. These studies provide insight into the electrochemical behavior of methanesulfonyl compounds in various applications (Protsenko et al., 2011).

Sulfonation Processes and Methanesulfonic Acid : Research on the direct sulfonation of methane to methanesulfonic acid demonstrates another application area. Understanding the catalytic processes involved in these reactions has significant implications for industrial chemistry (Mukhopadhyay & Bell, 2004).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-Methanesulfonylbenzamide is classified under GHS07, indicating that it may cause eye irritation . The recommended precautionary statements are P305 + P351 + P338, which suggest rinsing cautiously with water if it comes into contact with the eyes .

Propiedades

IUPAC Name |

3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXCNQXIDVEUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B2418616.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2418617.png)

![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)

![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)

![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)